CID 131883151

Description

Based on general methodologies outlined in the evidence, its characterization would typically involve:

- Structural analysis (e.g., GC-MS, NMR, IR spectroscopy) to determine molecular formula and functional groups .

- Physicochemical properties such as solubility, logP, and molecular weight, which are critical for understanding bioavailability and reactivity .

However, the absence of direct data on CID 131883151 in the evidence limits a definitive introduction.

Properties

CAS No. |

6715-89-5 |

|---|---|

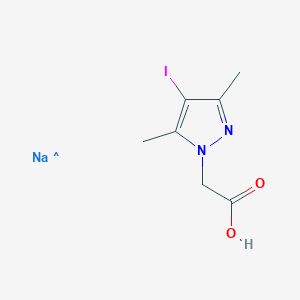

Molecular Formula |

C7H9IN2NaO2 |

Molecular Weight |

303.05 g/mol |

InChI |

InChI=1S/C7H9IN2O2.Na/c1-4-7(8)5(2)10(9-4)3-6(11)12;/h3H2,1-2H3,(H,11,12); |

InChI Key |

XKBZWANXENCZTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)I.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution with an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the specific requirements and applications of the compound.

Chemical Reactions Analysis

Structural and Functional Analysis

CID 131883151 is described as an organic compound with potential biological activity, including antimicrobial and anticancer properties. While its exact molecular formula and synthesis pathway are not explicitly detailed in the provided sources, structural similarities to other compounds suggest potential reaction mechanisms. For example, compounds with analogous functional groups (e.g., aromatic rings, carbamoyl groups) often undergo reactions such as:

-

Hydrogen bonding : Critical for interactions with biological targets, as seen in reverse transcriptase inhibitor studies .

-

Hydrophobic interactions : Influenced by aromatic moieties, as observed in molecular docking analyses .

Reaction Pathway Hypotheses

Based on analogs like 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid (studied in ), this compound may participate in:

-

Enzymatic inhibition : Potential interference with reverse transcriptase activity via hydrogen bonding with lysine residues (e.g., Lys101, Lys100) .

-

Nucleophilic substitution : Possible due to carbamate or amide groups, depending on its functional groups.

-

Non-covalent interactions : Hydrophobic contacts with aromatic residues (e.g., Trp229, Tyr188) .

Methodological Considerations

To study this compound’s reactions, methodologies analogous to those in could be applied:

-

Molecular docking : To predict binding affinities and interaction patterns.

-

Pharmacophore modeling : Identifying critical functional groups for target engagement.

-

In vitro assays : Validating hypothesized biological activity (e.g., anticancer screening).

Scientific Research Applications

The compound “CID 131883151” has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Examples from the evidence highlight how structural similarities are assessed:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core scaffold but differ in substituents (e.g., methyl groups, side chains), altering bioactivity .

- Nrf2 inhibitors (CID 46907796, ChEMBL 1724922, ChEMBL 1711746) demonstrate how minor structural changes (e.g., substituent positioning) modulate inhibitory potency .

Hypothetical Application to CID 131883151: If this compound belongs to a known class (e.g., boronic acids, heterocycles), comparisons would focus on:

- Backbone modifications (e.g., ring size, halogenation).

- Steric and electronic effects influencing binding affinity.

2.2 Functional Analogues

Functional similarity is determined by shared applications or mechanisms:

- CYP inhibitors (e.g., CID 57892468) are compared based on inhibition strength (IC50) and isoform specificity .

- BBB-permeable compounds (e.g., CID 53216313) are evaluated for logP, molecular weight, and P-gp substrate status .

Hypothetical Application to this compound:

If this compound is a kinase inhibitor, comparisons might include:

- Binding kinetics (e.g., Kd, Ki values).

- Selectivity against off-target kinases.

2.3 Physicochemical and Pharmacokinetic Profiles

Key parameters from similar compounds in the evidence:

Note: These values are illustrative; this compound’s properties would require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.